Methyl tetradecanoate

Catalog No.
S592968
CAS No.
124-10-7
M.F
C15H30O2
M. Wt
242.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl tetradecanoate

CAS Number

124-10-7

Product Name

Methyl tetradecanoate

IUPAC Name

methyl tetradecanoate

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

InChI

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3

InChI Key

ZAZKJZBWRNNLDS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC

Solubility

Insol in water; miscible in ethyl alcohol, ether, acetone
SOL IN OILS
Insoluble in water
soluble in alcohol, most fixed oils; insoluble in wate

Synonyms

Myristic Acid Methyl Ester; Emery 2214; Metholeneat 2495; Methyl Myristate; Methyl n-Tetradecanoate; Methyl Tetradecanoate; NSC 5029; Pastel M 14; Pastell M 14; Uniphat A50

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC

Plant Biochemistry and Metabolite Identification:

Methyl tetradecanoate is a naturally occurring plant metabolite. Researchers use it as a standard for identifying and quantifying this compound in plant extracts through chromatography techniques. This helps understand the plant's metabolic pathways and the presence of specific fatty acids. [Source: National Institutes of Health, PubChem - Methyl tetradecanoate ""]

Flavor and Fragrance Research:

Methyl tetradecanoate contributes to the flavor and fragrance profiles of various plants and food products. Scientists use it as a reference compound in sensory analysis and gas chromatography-mass spectrometry (GC-MS) to identify and characterize the volatile compounds responsible for these sensory properties. [Source: National Institute of Standards and Technology (NIST) WebBook - Methyl tetradecanoate ""]

Methyl tetradecanoate, also known as methyl myristate, is a fatty acid methyl ester derived from tetradecanoic acid (myristic acid). Its chemical formula is C15H30O2C_{15}H_{30}O_2, and it has a molecular weight of approximately 242.40 g/mol . This compound appears as a clear liquid at room temperature and is soluble in organic solvents such as chloroform and ethanol . Methyl tetradecanoate is characterized by its pleasant odor and is often used in various industrial applications.

The mechanism of action of methyl tetradecanoate depends on the specific application. Here are two potential scenarios:

  • As a building block

    In biological systems, methyl tetradecanoate can be incorporated into cellular components like membranes due to its amphiphilic nature []. This can influence membrane fluidity and function [].

  • As a drug delivery vehicle

    Methyl tetradecanoate can be used as a carrier molecule for transporting drugs or other bioactive compounds. Its lipophilic character allows it to penetrate cell membranes, potentially delivering the cargo into cells [].

Please note:

  • The specific details of the mechanism of action and applications in drug delivery are still under investigation, and more research is needed to fully understand these aspects [].
, primarily due to its ester functional group. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl tetradecanoate can be hydrolyzed to yield myristic acid and methanol.
  • Transesterification: This process involves the reaction of methyl tetradecanoate with another alcohol to form a different fatty acid ester. This reaction is significant in biodiesel production.
  • Oxidation: Methyl tetradecanoate can be oxidized to form myristic acid under specific conditions, which may involve the use of oxidizing agents like potassium permanganate.

Methyl tetradecanoate exhibits various biological activities. It has been studied for its potential role in lipid metabolism and cellular processes. Research indicates that it may have implications in conditions like nonalcoholic steatohepatitis, where plasma free myristic acid levels are observed as predictors of disease severity . Additionally, it has been noted for its antimicrobial properties, making it a candidate for further pharmacological studies.

Methyl tetradecanoate can be synthesized through several methods:

  • Esterification Reaction:
    • Reactants: Tetradecanoic acid (myristic acid) and methanol.
    • Catalyst: Sulfuric acid or other acidic catalysts.
    • Process: The reactants are mixed and heated under reflux to promote the formation of the ester.
  • Transesterification:
    • Reactants: Triglycerides (fats or oils) with methanol.
    • Catalyst: Sodium hydroxide or potassium hydroxide.
    • Process: The reaction converts triglycerides into methyl esters, including methyl tetradecanoate.
  • Microbial Fermentation:
    • Some microorganisms can produce fatty acid esters through fermentation processes, potentially yielding methyl tetradecanoate as a byproduct.

Methyl tetradecanoate has diverse applications across various fields:

  • Cosmetics and Personal Care: Used as an emollient and skin conditioning agent.
  • Food Industry: Acts as a flavoring agent due to its pleasant odor.
  • Biodiesel Production: Serves as a component in high-density biodiesel formulations .
  • Pharmaceuticals: Used in drug delivery systems, particularly in niosome formulations for anticancer drugs .

Studies have shown that methyl tetradecanoate interacts with various biological systems. Its role in lipid metabolism suggests potential interactions with enzymes involved in fatty acid synthesis and degradation. Furthermore, research indicates that it may influence cellular signaling pathways related to inflammation and metabolic disorders .

Methyl tetradecanoate shares structural similarities with other fatty acid methyl esters. Here are some comparable compounds:

Compound NameChemical FormulaMolecular WeightKey Features
Methyl laurateC12H24O2C_{12}H_{24}O_2200.32 g/molDerived from lauric acid; used in cosmetics.
Methyl palmitateC16H32O2C_{16}H_{32}O_2256.43 g/molDerived from palmitic acid; used in food industry.
Methyl stearateC18H36O2C_{18}H_{36}O_2284.48 g/molDerived from stearic acid; used in lubricants.

Uniqueness of Methyl Tetradecanoate

Methyl tetradecanoate is unique due to its specific chain length (fourteen carbon atoms), which imparts distinct physical and chemical properties compared to shorter or longer-chain fatty acids. Its applications in both food and pharmaceutical industries highlight its versatility, making it a compound of interest for further research and development.

Physical Description

Liquid
Colorless liquid; mp = 17.8 deg C; [Hawley] Colorless liquid or white solid; mp = 19 deg C; [HSDB] Colorless liquid; mp = 18 deg C; [MSDSonline]
colourless, oily liquid or white, waxy solid with a faint onion, honey, orris odou

Color/Form

COLORLESS, OILY LIQ OR WHITE, WAXY SOLID

XLogP3

6.8

Hydrogen Bond Acceptor Count

2

Exact Mass

242.224580195 g/mol

Monoisotopic Mass

242.224580195 g/mol

Boiling Point

295 °C
Boiling point: 155 °C @ 2 mm Hg
323.00 °C. @ 760.00 mm Hg

Heavy Atom Count

17

Taste

HONEY & ORRIS-LIKE FLAVOR AT TRACE LEVELS
COCONUT TASTE

Density

0.8671 @ 20 °C
0.870(15.5°)

LogP

6.41 (LogP)
6.41
log Kow= 6.41

Odor

Honey & orris-like (Iris florentina) odor
FATTY COCONUT, COGNAC ODOR

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

19 °C
18.5 °C

UNII

RG9851783C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1646 of 1648 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.00049 [mmHg]
4.9X10-4 mm Hg @ 25 °C

Other CAS

124-10-7

Wikipedia

Methyl myristate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Emollient

Methods of Manufacturing

BY DIRECT ESTERIFICATION OF METHANOL WITH MYRISTIC ACID IN PRESENCE OF GASEOUS HYDROGEN CHLORIDE.
...ALCOHOLYSIS OF COCONUT OIL WITH METHANOL. METHOD OF PURIFICATION: VACUUM FRACTIONAL DISTILLATION.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Tetradecanoic acid, methyl ester: ACTIVE
NON-ALCOHOLIC BEVERAGES 0.25-0.50 PPM; ICE CREAM, ICES, ETC 0.25-0.50 PPM; CANDY 2.4 PPM; BAKED GOODS 0.30-2.0 PPM; GELATINS & PUDDINGS 0.24 PPM.
AN EFFECTIVE INHIBITOR OF TYROPHAGUS PUTRESCENTIAE MITE DEVELOPMENT WHEN INCORPORATED INTO DOG FOOD.
FEMA NUMBER 2722

Analytic Laboratory Methods

DETERMINATION OF METHYL MYRISTATE IN FATS & OILS BY GAS CHROMATOGRAPHY.

Interactions

LINEAR ALKANES OF SPECIFIC CHAIN LENGTH ENHANCED DIFFERENTIALLY THE MITOGENIC RESPONSE OF MURINE SPLEEN LYMPHOCYTES TO THE LECTIN PHYTOHEMAGGLUTININ. WITHIN THE HOMOLOGOUS SERIES OF COMPOUNDS HAVING C6-18, A BIPHASIC STRUCTURE-FUNCTION RELATIONSHIP WAS FOUND, WITH MAXIMUM COMITOGENIC ACTIVITY OCCURRING FOR TETRADECANE. THE CONCN OF TETRADECANE HAVING EQUIVALENT COMITOGENIC ACTIVITY WAS SIMILAR TO THAT OF METHYL MYRISTATE.
Linear saturated fatty acid methyl esters were comitogenic with lectins for mouse lymphocytes, the degree of comitogenicity being strongly dependent on the length of the acyl group, and maximal for methyl tetradecanoate. Lesser effects were found for analogs with 10, 12, or 16 acyl carbon atoms, whereas those with fewer than 10 or more than 16 were inactive. /Methyl esters/

Dates

Modify: 2023-08-15
1. K. Tomita et al. “Plasma Free Myristic Acid Proportion Is a Predictor of Nonalcoholic Steatohepatitis” Digestive Diseases and Sciences, vol. 56 pp. 3045-3052, 20112. H. Iijima et al. “The Inhibitory Action of Long-Chain Fatty Acids on the DNA Binding Activity of p53” Lipids, vol. 41 pp. 521-527, 20063. W. Bernhard et al. “Increased palmitoyl-myristoyl-phosphatidylcholine in neonatal rat surfactant is lung specific and correlates with oral myristic acidsupply” Journal of Applied Physiology, vol. 111 pp. 449-457, 20114. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

Explore Compound Types